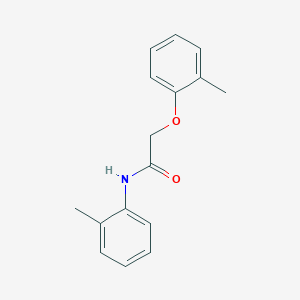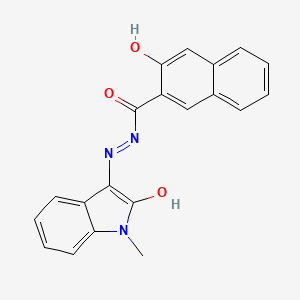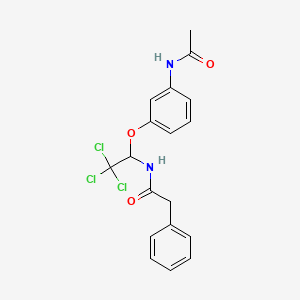
2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound with a complex structure that includes both phenoxy and acetamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 2-methylaniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Methylphenoxy)-N-(2-Methylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Acetamidgruppe in ein Amin umwandeln.
Substitution: Die Phenoxy- und Acetamidgruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Thionylchlorid oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone liefern, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu halogenierten Derivaten oder anderen substituierten Verbindungen führen.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenoxy)-N-(2-Methylphenyl)acetamid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition und Proteininteraktionen verwendet werden.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-Methylphenoxy)-N-(2-Methylphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenoxy- und Acetamidgruppen können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Proteinen und Enzymen eingehen, wodurch deren Aktivität und Funktion beeinflusst werden. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-Methylphenoxy)essigsäure
- 2-Methylphenol
- 2-Methylanilin
Vergleich
Im Vergleich zu diesen ähnlichen Verbindungen weist 2-(2-Methylphenoxy)-N-(2-Methylphenyl)acetamid aufgrund des Vorhandenseins sowohl von Phenoxy- als auch von Acetamidgruppen einzigartige Eigenschaften auf. Diese Kombination ermöglicht ein breiteres Spektrum an chemischen Reaktionen und Wechselwirkungen, was es zu einer vielseitigen Verbindung in verschiedenen Anwendungen macht.
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)17-16(18)11-19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
LWTBUSKGBRAQIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C |
Löslichkeit |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)


![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)
![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709658.png)
![Bis[4-(2-nitrophenoxy)phenyl]methanone](/img/structure/B11709665.png)
